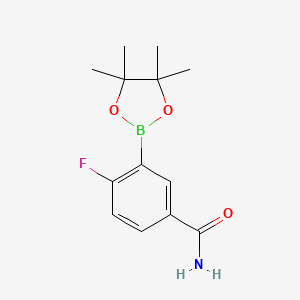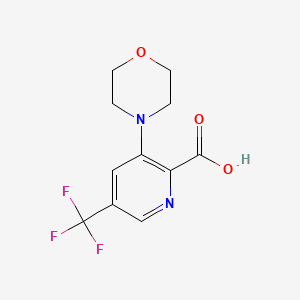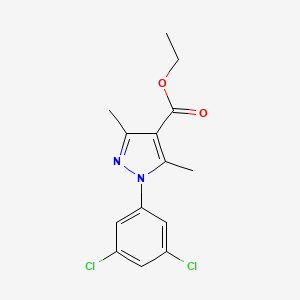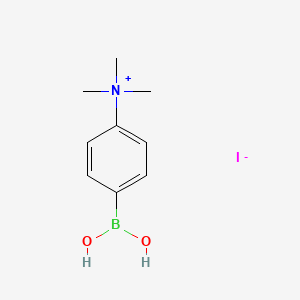
4-borono-N,N,N-trimethylbenzenaminium iodide
Overview
Description
4-Borono-N,N,N-trimethylbenzenaminium iodide is a chemical compound with the molecular formula C9H15BINO2 . It is known for its unique structure, which includes a boron atom bonded to a benzenaminium group. This compound is primarily used as a reagent for the quantification of endogenous boron .
Biochemical Analysis
Biochemical Properties
4-borono-N,N,N-trimethylbenzenaminium iodide plays a significant role in biochemical reactions by chelating with endogenous boron. This interaction increases the sensitivity and recovery time in liquid chromatography systems . The presence of ammonium groups on this compound makes it useful in quantitative analyses because these groups can be easily detected by colorimetric methods . It interacts with various enzymes and proteins involved in boron metabolism, enhancing the detection and quantification of boron levels in plants, soil, and urine .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the function of brassinosteroids, which are plant hormones that regulate growth and development . The compound’s ability to chelate boron allows it to modulate boron-dependent cellular processes, leading to changes in cell signaling and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It chelates with boron, forming stable complexes that can be detected and quantified using liquid chromatography . This chelation process enhances the sensitivity of boron detection and allows for the precise measurement of boron levels in biological samples . Additionally, the compound may inhibit or activate specific enzymes involved in boron metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro and in vivo studies, the compound has been shown to maintain its chelation properties over extended periods, allowing for consistent and reliable quantification of boron levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively chelates boron and enhances its detection without causing adverse effects . At high doses, the compound may exhibit toxic or adverse effects, including disruptions in boron metabolism and cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s use in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to boron metabolism. It interacts with enzymes and cofactors that regulate boron levels in biological systems . The compound’s chelation properties allow it to modulate metabolic flux and influence metabolite levels, leading to changes in boron-dependent biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in boron quantification . The compound’s distribution is influenced by its chemical properties, including its ability to form stable complexes with boron .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, allowing it to interact with boron-dependent biomolecules in targeted cellular regions . The compound’s ability to chelate boron enhances its effectiveness in boron quantification and detection .
Preparation Methods
The synthesis of 4-borono-N,N,N-trimethylbenzenaminium iodide typically involves the reaction of N,N,N-trimethylbenzenaminium with a boron-containing reagent under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .
Chemical Reactions Analysis
4-Borono-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of boron.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Borono-N,N,N-trimethylbenzenaminium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-borono-N,N,N-trimethylbenzenaminium iodide involves its ability to chelate with endogenous boron. This chelation increases the sensitivity and recovery time in liquid chromatography systems, making it a valuable tool for quantitative analyses . The presence of ammonium groups in the compound allows for easy detection by colorimetric methods .
Comparison with Similar Compounds
Similar compounds to 4-borono-N,N,N-trimethylbenzenaminium iodide include:
4-(Dihydroxyboryl)-N,N,N-trimethylanilinium iodide: This compound has a similar structure but may differ in its reactivity and applications.
Other boron-containing benzenaminium compounds: These compounds share the boron-benzenaminium structure but may have different substituents that affect their chemical properties and uses.
This compound is unique due to its specific combination of boron and ammonium groups, which provide distinct advantages in boron quantification and detection .
Properties
IUPAC Name |
(4-boronophenyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BNO2.HI/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7,12-13H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESOYOTRUMQSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](C)(C)C)(O)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704122-17-7 | |
| Record name | 4-Borono-N,N,N-trimethylbenzenaminium iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704122-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


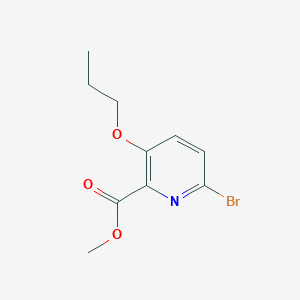
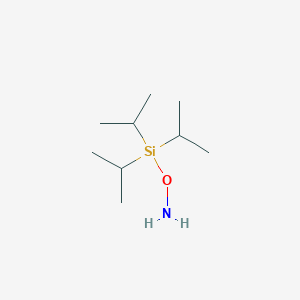
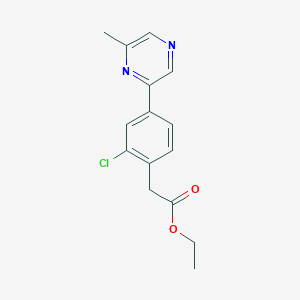

![(2S,4R)-4-(2-Methoxy-4-prop-2-enylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1409396.png)
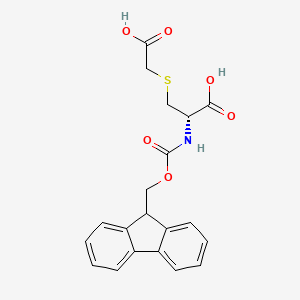
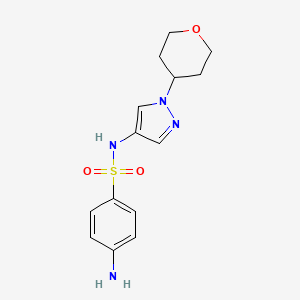
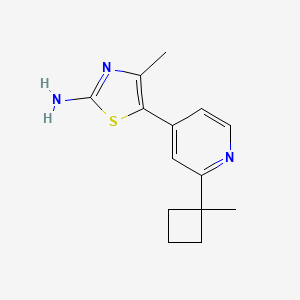

![Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1409405.png)

